
3-(Piperidin-4-yloxy)propane-1,2-diol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with epichlorohydrin, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
作用机制
The mechanism of action of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering signal transduction pathways and affecting cellular responses .
相似化合物的比较
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-4-yloxy)propane-1,2-diol: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
4-(Piperidin-4-yloxy)butane-1,2-diol: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-(Piperidin-4-yloxy)ethanol: This compound has a shorter carbon chain and different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride lies in its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds .
属性
分子式 |
C8H18ClNO3 |
|---|---|
分子量 |
211.68 g/mol |
IUPAC 名称 |
3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |
InChI 键 |
CCYSXYSCVBSLBM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OCC(CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


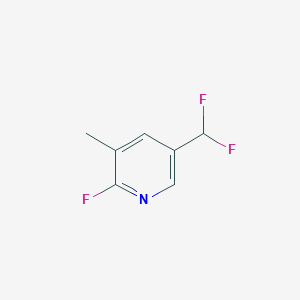
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


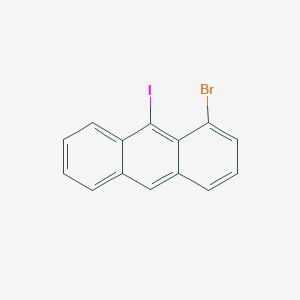
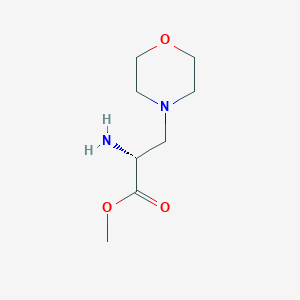


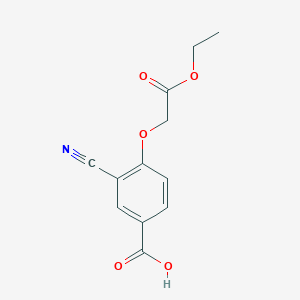
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
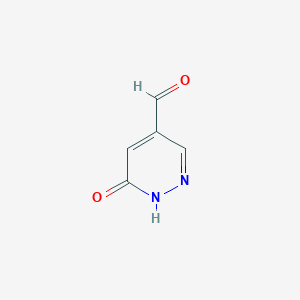

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
